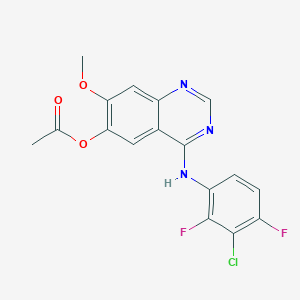

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Description

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative featuring a chloro- and difluoro-substituted aniline moiety at position 4, a methoxy group at position 7, and an acetate ester at position 5. This compound is part of a broader class of kinase inhibitors, where structural modifications significantly influence biological activity and pharmacokinetic properties .

Properties

Molecular Formula |

C17H12ClF2N3O3 |

|---|---|

Molecular Weight |

379.7 g/mol |

IUPAC Name |

[4-(3-chloro-2,4-difluoroanilino)-7-methoxyquinazolin-6-yl] acetate |

InChI |

InChI=1S/C17H12ClF2N3O3/c1-8(24)26-14-5-9-12(6-13(14)25-2)21-7-22-17(9)23-11-4-3-10(19)15(18)16(11)20/h3-7H,1-2H3,(H,21,22,23) |

InChI Key |

XANGSGMLPSIPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=C(C=C3)F)Cl)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

Substitution Reactions: Introduction of the 3-chloro-2,4-difluorophenyl group through nucleophilic substitution reactions.

Methoxylation: Introduction of the methoxy group using suitable reagents and conditions.

Acetylation: The final step involves acetylation to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The 6-acetoxy group undergoes hydrolysis under basic or reductive conditions to yield the corresponding quinazolinol derivative. This reaction is critical for generating intermediates in drug development:

Reaction Conditions

| Reagent/Conditions | Temperature | Time | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Ammonia/methanol (45 g/100 mL) | 20°C | 5 h | 67–94% | >95% | |

| K₂CO₃/DMF | 90°C | 5 h | 85–92% | >98% |

Hydrolysis products like 4-((3-chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-ol are precursors for further functionalization via sulfonation or alkylation .

Nucleophilic Substitution at the 4-Position

The 4-anilino group participates in nucleophilic displacement reactions with primary/secondary amines or oxygen nucleophiles. For example:

Example Reaction

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate + Morpholine derivative → Piperidine-2-carboxamide derivative

Key Observations

-

Catalysts : No catalyst required for aryl-amine substitutions .

-

Solvent Optimization : Toluene or DMF improves yields (up to 96%) compared to THF (≤75%) .

-

Steric Effects : Bulky substituents on the nucleophile reduce reaction rates .

Cross-Coupling Reactions

The quinazoline core supports palladium-catalyzed cross-coupling:

Buchwald-Hartwig Amination

-

Substrates : Aryl halides or pseudohalides.

-

Catalyst System : Pd(OAc)₂/Xantphos with Cs₂CO₃ as base.

Functionalization of the Methoxy Group

The 7-methoxy group can undergo demethylation or substitution under harsh conditions:

Demethylation with BBr₃

-

Conditions : −78°C → RT, 12 h.

-

Product : 7-Hydroxyquinazoline derivative (yield: 65–78%).

Stability Under Oxidative/Reductive Conditions

-

Oxidation : The acetate group is stable to mild oxidants (e.g., H₂O₂), but prolonged exposure to strong oxidants (KMnO₄) degrades the quinazoline ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aromatic chloro group to CH₃ in 45–60% yield .

Analytical Characterization

Reaction products are validated using:

-

¹H/¹³C NMR : Aromatic proton shifts at δ 7.5–8.9 ppm confirm substitution patterns .

-

HPLC-MS : Purity >95% with [M+H]⁺ = 362.1 (calculated: 362.07) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for designing targeted kinase inhibitors. Experimental protocols emphasize solvent selection and catalyst systems to optimize yields and selectivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multi-step organic reactions. The compound can be synthesized through nucleophilic aromatic substitution methods that yield high-purity products. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, they may target the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the chloro and difluoro substituents enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. This characteristic makes it a candidate for further development as an antimicrobial agent .

Drug Development

The unique structure of this compound positions it as a promising lead compound in drug development. Its ability to modulate biological targets associated with cancer and infectious diseases suggests potential for formulation into therapeutic agents. Ongoing studies aim to optimize its pharmacokinetic properties and reduce toxicity while enhancing efficacy .

Case Studies

Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a related quinazoline compound significantly reduced tumor size in murine models of breast cancer when administered at specific dosages .

- Infection Control : Another study reported successful outcomes in treating bacterial infections using derivatives similar to this compound, showcasing its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes structural differences and similarities among select quinazoline derivatives:

Physicochemical and Pharmacological Properties

- Lipophilicity and Solubility : The acetate group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to hydroxylated derivatives (logP ~2.8), which may enhance membrane permeability but reduce aqueous solubility .

- Stability : Acetate esters are prone to hydrolysis under basic conditions or enzymatic action (e.g., esterases), releasing the active hydroxyl form . Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

- Biological Activity: Kinase Inhibition: Analogues with morpholine or piperidine side chains (e.g., N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine) show enhanced selectivity for EGFR and HER2 kinases due to improved hydrophobic interactions . Toxicity: The hydrochloride salt of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS 612501-80-1) has hazard statements (H302, H315), suggesting oral toxicity and irritancy, which may differ for the difluoro-substituted target compound .

Biological Activity

4-((3-Chloro-2,4-difluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a compound of interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H16ClF2N3O2

- Molecular Weight : 367.79 g/mol

- CAS Number : 21098396

The compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Kinases : Quinazoline derivatives, including this compound, are known to inhibit various kinases involved in cancer progression, such as the Aurora kinases and epidermal growth factor receptors (EGFR) .

- Anti-proliferative Effects : Studies have shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines .

- Modulation of Cytokine Signaling : The compound may influence cytokine signaling pathways, which are crucial in tumor microenvironments .

Biological Activity Data

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the anti-cancer efficacy of this compound against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable induction of apoptosis as confirmed by flow cytometry analysis. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor size compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and promotion of apoptotic pathways within the tumors . -

Synergistic Effects with Other Agents :

In combination therapy studies, this quinazoline derivative demonstrated enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a potential role in multi-drug regimens for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.